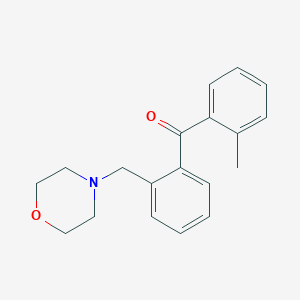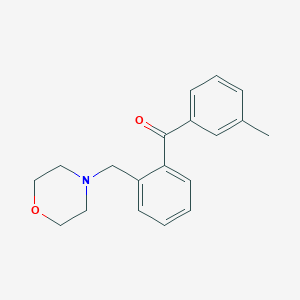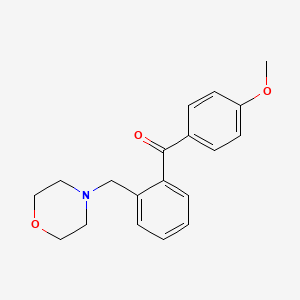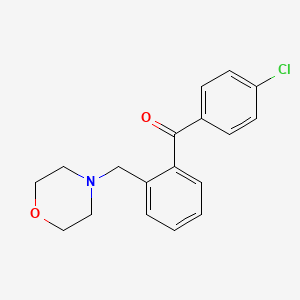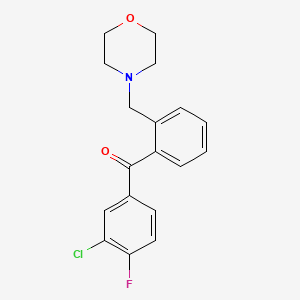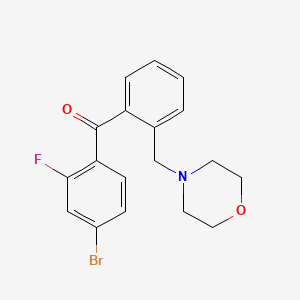![molecular formula C17H23NO3 B1327304 Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898775-27-4](/img/structure/B1327304.png)
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate is a synthetic organic compound with a complex molecular structure It contains an ester functional group, a ketone group, and a pyrrolidine ring attached to a phenyl group
Mecanismo De Acción
Target of Action
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate is an aliphatic α-ketoester A related compound, ethyl 2-oxo-4-phenylbutyrate, has been used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutanoate, an important chiral precursor for angiotensin-converting enzyme (ace) inhibitor . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure.
Mode of Action
It’s known that α-ketoesters like this compound can undergo bioreduction to yield hydroxyesters . This process could potentially influence its interaction with its targets.
Pharmacokinetics
The bioreduction of α-ketoesters like this compound could potentially influence its bioavailability .
Action Environment
One study reported the effect of ionic liquid on the asymmetric reduction of a related compound, ethyl 2-oxo-4-phenylbutyrate, by saccharomyces cerevisiae . This suggests that environmental factors such as the presence of ionic liquids could potentially influence the action of similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate typically involves a multi-step process. One common method starts with the reaction of 2-(pyrrolidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the construction of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-phenylbutyrate: Lacks the pyrrolidine ring, making it less versatile in biological applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 4-oxo-4-[2-(morpholinomethyl)phenyl]butyrate: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its binding properties and biological activity.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 4-oxo-4-[2-(pyrrolidin-1-ylmethyl)phenyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDMKNZAFAVZAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643680 |
Source


|
| Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-27-4 |
Source


|
| Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
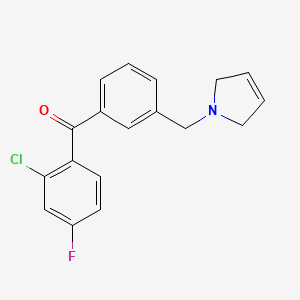
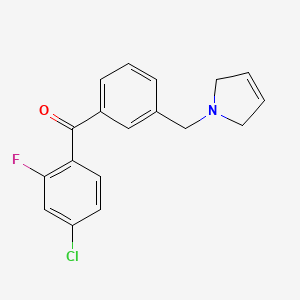
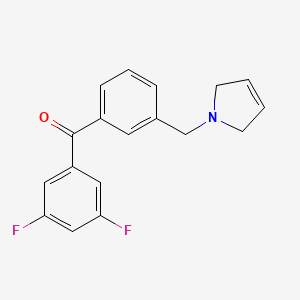
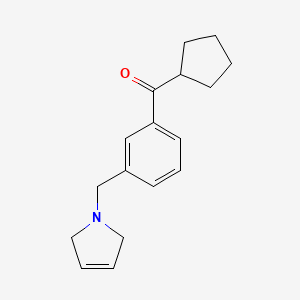
![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)
